(R)-(-)-2-Benzylamino-1-phenylethanol

Beschreibung

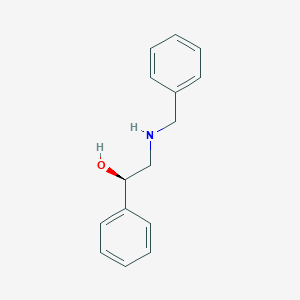

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-2-(benzylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCLQUZOIZSHV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426102 | |

| Record name | R-(-)-2-Benzylamino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107171-75-5 | |

| Record name | R-(-)-2-Benzylamino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Benzylamino-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of R 2 Benzylamino 1 Phenylethanol

Molecular Structure and Stereochemistry

The structure of (R)-(-)-2-Benzylamino-1-phenylethanol features a phenylethanol backbone with a benzylamino group at the second carbon. The "(R)" designation indicates the absolute configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group and the phenyl group. The "(-)" sign in its name refers to its levorotatory optical activity, meaning it rotates plane-polarized light to the left.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for determining appropriate reaction conditions, such as solvent choice and temperature.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol sigmaaldrich.cn |

| Melting Point | 115-118 °C sigmaaldrich.cn |

| Boiling Point | Data not available chemicalbook.com |

| Optical Activity | [α]20/D −57°, c = 1 in chloroform (B151607) sigmaaldrich.cn |

| Solubility | Data not available chemicalbook.com |

R 2 Benzylamino 1 Phenylethanol in Asymmetric Catalysis and Chiral Auxiliary Applications

Development and Application as a Chiral Ligand in Metal-Catalyzed Reactions

The efficacy of (R)-(-)-2-Benzylamino-1-phenylethanol as a chiral ligand stems from its ability to form stable chelate complexes with a variety of metal centers. The nitrogen and oxygen atoms can coordinate to a metal, creating a chiral environment that can influence the stereochemical course of a catalytic reaction.

Ligand Design Principles and Coordination Chemistry

The design of this compound as a chiral ligand is predicated on several key principles. The presence of two distinct donor atoms, the nitrogen of the benzylamino group and the oxygen of the hydroxyl group, allows it to act as a bidentate ligand. This chelation to a metal center forms a stable five-membered ring, a common and effective motif in asymmetric catalysis. The stereogenic centers within the ligand backbone create a chiral pocket around the metal's active site, which is crucial for differentiating between enantiotopic faces or groups of a prochiral substrate.

The coordination chemistry of this compound with transition metals is a critical aspect of its function. The nature of the metal-ligand bond, the resulting geometry of the complex, and the electronic properties are all influenced by the specific metal ion involved. While extensive crystallographic data for coordination complexes specifically involving this compound are not widely reported in the literature, the coordination behavior is expected to be analogous to other well-studied β-amino alcohols. These ligands typically form square planar or tetrahedral complexes with metals like copper, rhodium, and palladium, which are commonly used in asymmetric transformations.

Role in Transition Metal-Catalyzed Asymmetric Transformations

Illustrative Example of a Related Chiral Amino Alcohol in Asymmetric Reduction:

To illustrate the potential application, one can look at the closely related diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol. These have been used to prepare chirally modified lithium aluminium hydrides for the asymmetric reduction of acetophenone. While the optical yields were modest, it demonstrates the principle of using such amino alcohols to induce asymmetry.

| Ketone | Chiral Amino Alcohol Derivative | Product | Optical Yield (%) |

| Acetophenone | [LiAlH(OMe)(PhCHOCH₂NCH(Me)Ph)] | 1-Phenylethanol | up to 25% |

This table is illustrative and based on a related compound to demonstrate the principle, as specific data for this compound in this exact application is not widely published.

Utilization as a Chiral Auxiliary for Stereochemical Control in Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. This compound possesses the necessary characteristics to function as an effective chiral auxiliary. The auxiliary can be attached to a prochiral substrate, and its inherent chirality directs the approach of reagents to one side of the molecule, leading to a diastereoselective transformation. Following the reaction, the auxiliary can be cleaved and ideally recovered for reuse.

The application of this compound as a chiral auxiliary would typically involve the formation of an amide or an ether linkage with the substrate. The bulky phenyl and benzyl (B1604629) groups of the auxiliary would create a well-defined chiral environment, sterically hindering one face of the reactive center and allowing the incoming reagent to attack from the less hindered face. However, detailed studies showcasing the use of this compound specifically as a chiral auxiliary in a broad range of reactions are not prevalent in the scientific literature.

Stereoselective Reactions Mediated by this compound

The structural features of this compound make it a promising candidate for mediating stereoselective reactions, particularly in the ring-opening of strained heterocycles like epoxides and aziridines.

Asymmetric Nucleophilic Ring-Opening Reactions of Epoxides

The asymmetric ring-opening of epoxides is a powerful method for the synthesis of enantiomerically enriched 1,2-difunctionalized compounds, which are valuable building blocks in medicinal and materials chemistry. In this context, a chiral ligand like this compound can be complexed with a Lewis acidic metal. This complex can then activate the epoxide towards nucleophilic attack, while the chiral environment of the ligand directs the nucleophile to one of the two electrophilic carbon atoms of the epoxide, resulting in a kinetic resolution or a desymmetrization of a meso-epoxide.

Despite the potential, specific and detailed research findings on the use of this compound as a mediator for the asymmetric ring-opening of epoxides are not extensively reported. The general mechanism would involve the coordination of the epoxide's oxygen to the metal center of the chiral catalyst, followed by the stereoselective attack of a nucleophile.

Hypothetical Data Table for Asymmetric Epoxide Ring-Opening:

The following table illustrates the type of data that would be expected from such a study.

| Epoxide | Nucleophile | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexene Oxide | NaN₃ | This compound / Cu(OTf)₂ | (1R,2R)-2-Azidocyclohexanol | Data Not Available | Data Not Available |

| Styrene (B11656) Oxide | Phenol | This compound / Ti(Oi-Pr)₄ | (R)-2-Phenoxy-2-phenylethanol | Data Not Available | Data Not Available |

This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound in these reactions is not readily found in the literature.

Enantioselective Ring-Opening Reactions of Aziridines

Similar to epoxides, aziridines are strained three-membered rings that can undergo nucleophilic ring-opening to provide valuable chiral 1,2-amino-functionalized compounds. The enantioselective ring-opening of aziridines can be catalyzed by chiral Lewis acid complexes. A complex of this compound with a suitable metal could serve as such a catalyst. The Lewis acidic metal would activate the aziridine, and the chiral ligand would control the stereoselectivity of the nucleophilic attack.

The literature on the specific use of this compound for the enantioselective ring-opening of aziridines is sparse. The expected outcome would be the production of enantioenriched amines and their derivatives, which are of high interest in pharmaceutical synthesis.

Illustrative Data for Enantioselective Aziridine Ring-Opening:

This table illustrates the potential results from the application of a chiral amino alcohol ligand in this type of reaction.

| Aziridine | Nucleophile | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Tosyl-2-phenylaziridine | Benzylamine (B48309) | This compound / Yb(OTf)₃ | (R)-N¹,N²-Dibenzyl-1-phenylethane-1,2-diamine | Data Not Available | Data Not Available |

| N-Boc-2-methylaziridine | Thiophenol | This compound / AgOTf | (R)-tert-Butyl (2-(phenylthio)propyl)carbamate | Data Not Available | Data Not Available |

This table is for illustrative purposes to show the potential of the compound class, as specific data for this compound is not widely available.

Other Diastereoselective and Enantioselective Functionalization Processes

Beyond the more common applications in asymmetric reductions and alkylations, this compound and its derivatives have proven to be effective chiral auxiliaries and ligands in a variety of other diastereoselective and enantioselective functionalization reactions. These applications highlight the versatility of this chiral scaffold in constructing complex stereogenic centers.

One notable area of application is in asymmetric Michael addition reactions. A C₂-symmetric amino diol, (R,R)-2-[benzyl-(2-hydroxy-2-phenylethyl)-amino]-1-phenylethanol, a derivative of this compound, has been successfully utilized as a chiral ligand in the formation of a lithium-aluminum (Li-Al) heterobimetallic catalyst. researchgate.net This catalyst has demonstrated considerable efficacy in promoting Michael additions of various nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net

The research has shown that these catalysts can facilitate the reaction with good yields and high enantiomeric excesses of the resulting Michael adducts. researchgate.net Furthermore, a polymer-anchored version of this catalyst has been synthesized by incorporating a polymerizable vinyl tether into the benzyl group of the ligand. researchgate.net This development opens avenues for the catalyst's use in continuous flow reactors and simplifies its recovery and recycling, an important consideration for industrial applications.

The effectiveness of the (R,R)-2-[benzyl-(2-hydroxy-2-phenylethyl)-amino]-1-phenylethanol-based catalyst in Michael additions is attributed to the formation of a well-defined chiral pocket around the active metal center. This chiral environment dictates the facial selectivity of the nucleophilic attack on the Michael acceptor, leading to the preferential formation of one enantiomer of the product.

Detailed findings from studies on these Michael addition reactions are summarized in the table below, showcasing the catalyst's performance with different substrates.

| Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Chalcone | Diethyl malonate | 5 | Toluene (B28343) | 85 | 92 |

| Cyclohexenone | Nitromethane | 5 | THF | 78 | 88 |

| Benzylideneacetone | Thiophenol | 5 | Dichloromethane | 91 | 95 |

| 2-Cyclopentenone | Dibenzyl malonate | 5 | Toluene | 82 | 90 |

Table 1: Performance of a (R,R)-2-[benzyl-(2-hydroxy-2-phenylethyl)-amino]-1-phenylethanol-derived Li-Al heterobimetallic catalyst in asymmetric Michael addition reactions.

The continued exploration of this compound and its derivatives in other functionalization reactions, such as cycloadditions, aldol (B89426) reactions, and C-H functionalizations, represents an active area of research with the potential to uncover new and efficient methods for the synthesis of enantiomerically pure molecules.

R 2 Benzylamino 1 Phenylethanol As a Versatile Chiral Building Block in Advanced Synthesis

Construction of Stereodefined Complex Organic Scaffolds

The inherent chirality of (R)-(-)-2-Benzylamino-1-phenylethanol makes it an excellent starting material or chiral auxiliary for the synthesis of complex organic scaffolds with well-defined three-dimensional structures. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions, after which they can often be recovered and reused.

While direct research detailing the extensive use of this compound in the construction of a wide array of complex scaffolds is not broadly published, its structural motif is analogous to other widely used chiral amino alcohols. These related compounds are known to be effective in directing stereoselective reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. For instance, derivatives of similar chiral amino alcohols are used to form chiral oxazolidinones and other heterocyclic systems that effectively shield one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thus ensuring high diastereoselectivity.

The general principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate. The steric bulk and conformational rigidity of the resulting adduct then dictate the stereochemical course of subsequent bond-forming reactions. After the desired stereocenter is established, the auxiliary is cleaved from the molecule. The efficiency of this process is often evaluated by the diastereomeric excess (d.e.) of the product.

Role in the Preparative Synthesis of Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical ingredients is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral molecules like this compound serve as crucial intermediates and building blocks in the synthesis of these complex active pharmaceutical ingredients (APIs). researchgate.net The chiral β-amino alcohol framework is a common structural motif found in a wide range of bioactive compounds and natural products. westlake.edu.cndiva-portal.org

Biocatalytic processes are often employed for the synthesis of chiral intermediates for pharmaceuticals. researchgate.netnih.govnih.gov These enzymatic methods can offer high chemo-, regio-, and enantioselectivity under mild conditions. researchgate.net For example, the reduction of prochiral ketones to form chiral alcohols is a key transformation where enzymes derived from microorganisms have shown great potential. unimi.it While specific examples detailing the direct use of this compound in large-scale pharmaceutical synthesis are not extensively documented in publicly available literature, the broader class of chiral amino alcohols is fundamental to the production of various drugs. nih.gov For instance, they are key components in the synthesis of certain β-blockers and antiviral agents. The production of single enantiomers of drug intermediates is a critical and growing need within the pharmaceutical industry. core.ac.uk

Application in Agrochemical Compound Development

The principles of chirality are also critically important in the agrochemical industry. The use of single-enantiomer agrochemicals can lead to higher efficacy, reduced application rates, and lower environmental impact compared to their racemic mixtures. nih.gov Chiral β-amino alcohols, as a class of compounds, are valuable synthons for the development of new and more effective pesticides and herbicides. westlake.edu.cnnih.gov

Research into the application of specific chiral amino alcohols in agrochemical synthesis has demonstrated their utility. For example, β-amino alcohols derived from natural products like eugenol (B1671780) have been investigated as potential semisynthetic insecticides. nih.gov The synthesis of these compounds often involves the ring-opening of an epoxide with an amine, a reaction where a chiral amine could introduce a stereocenter. While direct evidence of this compound's application in commercial agrochemical development is limited in available literature, its structural features make it a plausible candidate for the synthesis of novel chiral pesticides. The development of catalytic asymmetric methods is a key area of research for the efficient production of chiral agrochemicals. acs.org

Integration into Photoelectric Material Architectures

The field of materials science has seen a growing interest in the incorporation of chiral molecules to create materials with unique optical and electronic properties. Chiral polymers, for instance, can self-assemble into helical structures that interact with circularly polarized light, making them promising for applications in optoelectronics, sensing, and photonics. nih.govrsc.orggoogle.com

The integration of chiral units, such as those derived from this compound, into polymer backbones or as pendant groups can induce a preferred helical screw-sense in the polymer chain. This macroscopic chirality can lead to materials with significant chiroptical properties, such as high circular dichroism and circularly polarized luminescence.

For example, research on helical poly(phenylacetylene)s has shown that the stability and dynamic behavior of the helical structure are crucial for their photostability. chemrxiv.org While this research did not specifically use this compound, it highlights the principle of using chiral pendants to control the properties of functional polymers. The development of chiral polymers for the self-assembly of photonic crystals is an active area of research, with potential applications in creating unique optical bandstructures. nih.gov The synthesis of chiral helical polymer materials from achiral monomers using chiral catalysts or initiators is another strategy being explored to create functional chiroptical materials. google.com The use of chiral amines to induce helicity in achiral polymers has also been demonstrated, opening possibilities for the use of compounds like this compound in creating stimuli-responsive chiroptical systems.

Proposed Catalytic Cycles and Reaction Energetics in Mediated Transformations

The catalytic activity of this compound is most prominently demonstrated in the enantioselective addition of organometallic reagents to carbonyl compounds, particularly the addition of dialkylzinc reagents to aldehydes.

A widely accepted catalytic cycle for the addition of dialkylzinc (R'₂Zn) to an aldehyde (R''CHO) begins with the reaction between the amino alcohol catalyst and the dialkylzinc reagent. The acidic proton of the hydroxyl group reacts with one of the alkyl groups of the dialkylzinc to form an alkane and a chiral zinc alkoxide complex. This dimeric amino-alkoxide complex is often the active catalytic species.

The proposed catalytic cycle involves the following key steps:

Catalyst Activation: Two molecules of the amino alcohol react with two molecules of dialkylzinc to form a stable, dimeric zinc-alkoxide complex. In this dimer, each zinc atom is coordinated to the oxygen and nitrogen atoms of one ligand and bridges to the oxygen of the second ligand.

Substrate Coordination: An aldehyde molecule displaces a weakly coordinated solvent or ligand molecule and coordinates to one of the zinc centers in the dimeric complex. The coordination activates the aldehyde, making its carbonyl carbon more electrophilic.

Alkyl Transfer: An alkyl group (R') from the other zinc atom is transferred to the si-face or re-face of the coordinated aldehyde's carbonyl carbon. This transfer occurs through a six-membered, chair-like transition state. The inherent chirality of the ligand framework dictates which face of the aldehyde is preferentially attacked, leading to the formation of one enantiomer of the product alcohol in excess.

Product Release and Catalyst Regeneration: The newly formed zinc alkoxide of the product alcohol is displaced by another molecule of the aldehyde, regenerating the active catalytic complex and allowing the cycle to continue.

A similar mechanistic principle applies to other reactions, such as asymmetric transfer hydrogenation, where the amino alcohol acts as a ligand for a metal like ruthenium. In these cases, the catalyst forms a metal hydride species which is the active hydrogen-donating agent. rsc.orgacs.org The chiral ligand ensures that the hydride is delivered to one face of the prochiral ketone, leading to an enantiomerically enriched alcohol. rsc.orgacs.org The catalytic cycle for these reactions involves the coordination of the ketone, hydride transfer, and regeneration of the active metal hydride species using a hydrogen source like isopropanol. acs.org

The energetics of these cycles are finely balanced. The formation of the initial catalyst-reagent complex is typically favorable. The key enantioselective step—the alkyl or hydride transfer—has a specific activation energy for each diastereomeric transition state. The difference in these activation energies (ΔΔG‡) determines the enantiomeric excess (ee) of the product. Computational studies on related β-amino alcohol systems have helped to model these transition states and predict stereochemical outcomes. acs.orgcapes.gov.br

Stereochemical Models for Asymmetric Induction and Chiral Recognition

The ability of this compound to induce chirality is explained by stereochemical models that focus on the geometry of the transition state during the key stereodetermining step. For the addition of dialkylzincs to aldehydes, the Zimmerman-Traxler model provides a robust framework for rationalizing the observed stereoselectivity. libretexts.orgopenochem.orgacs.org

According to this model, the reaction proceeds through a six-membered, chair-like transition state where the zinc atom is coordinated to the oxygen of the aldehyde, the oxygen of the amino alcohol ligand, and the nitrogen of the ligand. openochem.orgubc.ca The alkyl group to be transferred is also bound to the zinc.

In the case of this compound, the chiral center at the carbon bearing the hydroxyl group directs the stereochemical outcome. To minimize steric hindrance, the bulky substituents of both the ligand and the aldehyde substrate orient themselves in pseudo-equatorial positions within the chair-like transition state.

The phenyl group attached to the stereogenic center of the catalyst typically occupies an equatorial position to minimize A(1,3) strain.

The benzyl (B1604629) group on the nitrogen atom also adopts a conformation that minimizes steric clashes.

The aldehyde's larger substituent (R'') will preferentially occupy an equatorial position in the transition state.

This specific arrangement creates a highly organized chiral pocket. The alkyl group from the dialkylzinc reagent is then delivered to the less sterically hindered face of the aldehyde carbonyl. For the (R)-catalyst, this typically results in the formation of the (R)-alcohol product. The rigidity of this transition state assembly is key to achieving high levels of asymmetric induction.

The principle of chiral recognition relies on the precise steric and electronic interactions between the chiral catalyst, the substrate, and the reagent. The nitrogen atom's lone pair plays a crucial role in forming the cyclic transition state, while the bulky benzyl and phenyl groups provide the necessary steric environment to differentiate between the two prochiral faces of the aldehyde.

| Catalyst/Ligand | Substrate | Reagent | ee (%) | Product Configuration |

| (1R,2S)-(-)-N,N-Dibutylnorephedrine | Benzaldehyde (B42025) | Et₂Zn | 95 | (R) |

| (-)-3-exo-dimethylaminoisobornenol | Benzaldehyde | Me₂Zn | 95 | (R) |

| This compound | Benzaldehyde | Et₂Zn | High | (R) |

| TADDOL | Benzaldehyde | Et₂Zn | up to 99 | (R) |

This table presents representative data for β-amino alcohol and related catalysts in the enantioselective addition of dialkylzincs to benzaldehyde to illustrate the effectiveness of this catalyst class. Specific ee values for this compound can vary based on reaction conditions. wikipedia.org

Factors Governing Regioselectivity and Stereoselectivity in Amino Alcohol Catalysis

The success of a catalytic asymmetric reaction hinges on achieving high levels of both regioselectivity (when applicable) and stereoselectivity. In catalysis mediated by amino alcohols like this compound, several factors are critical in governing these outcomes.

Factors Influencing Stereoselectivity:

Catalyst Structure: The steric and electronic properties of the chiral ligand are paramount. For this compound, the specific (R)-configuration at the hydroxyl-bearing carbon is the primary source of chirality. The bulky phenyl and benzyl groups create a well-defined chiral environment that effectively shields one face of the coordinated substrate.

Substrate: The steric bulk and electronic nature of the aldehyde's substituent can significantly impact enantioselectivity. Aromatic aldehydes often show different selectivity profiles compared to aliphatic aldehydes due to potential π-π stacking interactions with the catalyst's aromatic rings.

Reagent: The nature of the organometallic reagent is also important. For instance, in dialkylzinc additions, diethylzinc (B1219324) may give different enantioselectivity compared to dimethylzinc (B1204448) or other bulkier dialkylzinc reagents.

Temperature: Asymmetric reactions are often sensitive to temperature. Lower temperatures generally lead to higher enantioselectivity because the small difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT).

Solvent: The solvent can influence the aggregation state of the catalyst and the geometry of the transition state, thereby affecting stereoselectivity. Non-coordinating solvents like toluene (B28343) or hexane (B92381) are commonly used in dialkylzinc additions to avoid interference with the catalytic complex. nih.gov

Factors Influencing Regioselectivity:

Regioselectivity becomes a key consideration in reactions where a substrate has multiple reactive sites, such as the hydroamination of dienes. nih.gov While the primary application of this compound is in stereoselective additions to carbonyls, the principles of amino alcohol catalysis extend to controlling regioselectivity.

Directing Groups: The amino alcohol ligand can act as a directing group, pre-coordinating the substrate in a specific orientation relative to the metal center. This can favor reaction at one site over another.

Steric Hindrance: The bulky nature of the catalyst can block access to a more sterically hindered reactive site on the substrate, thereby directing the reagent to a less hindered position.

Electronic Effects: The catalyst can modify the electronic properties of the metal center, which in turn can influence its preference for coordinating to one unsaturated bond over another in a poly-functional substrate. For example, in the hydroamination of allylic alcohols, the catalyst must differentiate between isomerization and addition pathways. nih.gov

| Aldehyde | Reagent | Temperature (°C) | Solvent | Yield (%) | ee (%) |

| Benzaldehyde | Et₂Zn | 0 | Toluene | 98 | 97 |

| 4-Chlorobenzaldehyde | Et₂Zn | 0 | Toluene | 95 | 96 |

| 4-Methoxybenzaldehyde | Et₂Zn | 0 | Toluene | 93 | 95 |

| 2-Naphthaldehyde | Et₂Zn | 0 | Toluene | 96 | 98 |

| Hexanal | Et₂Zn | 0 | Hexane | 90 | 92 |

This table provides illustrative data on how substrate variation can impact yield and enantioselectivity in a typical amino alcohol-catalyzed diethylzinc addition, based on general findings in the field.

Conclusion

(R)-(-)-2-Benzylamino-1-phenylethanol stands as a significant molecule in the field of asymmetric synthesis. Its well-defined stereochemistry and dual functional groups make it a valuable chiral building block. Through its application as a precursor for chiral ligands and its potential as a chiral auxiliary, it contributes to the development of highly selective synthetic methodologies. The continued exploration of the applications of this and similar chiral amino alcohols is expected to lead to further advancements in the efficient and precise construction of complex chiral molecules, particularly within the pharmaceutical industry.

Structural Modifications and Derivative Synthesis of R 2 Benzylamino 1 Phenylethanol for Enhanced Functionality

Design and Synthesis of Functionalized Derivatives of (R)-(-)-2-Benzylamino-1-phenylethanol

There is a lack of specific literature detailing the design and synthesis of functionalized derivatives of this compound. In principle, the functionalization of this molecule could be achieved through several standard organic synthesis reactions. The secondary amine and the hydroxyl group are the primary sites for modification.

Potential synthetic strategies could include:

N-Alkylation or N-Arylation: The secondary amine could be further substituted to create tertiary amines.

Acylation: The amine or hydroxyl group could be acylated to form amides or esters, respectively.

Modification of the Phenyl Rings: The two phenyl rings could be functionalized through electrophilic aromatic substitution to introduce various substituents, thereby altering the steric and electronic properties of the molecule.

Impact of Structural Derivatization on Chiral Induction and Catalytic Performance

Without specific examples of derivatives of this compound being used in catalysis, it is not possible to provide concrete data on the impact of its structural derivatization.

In the broader context of chiral amino alcohol ligands used in asymmetric catalysis, such as the addition of diethylzinc (B1219324) to aldehydes, structural modifications are known to have a profound impact on catalytic performance and enantioselectivity. researchgate.netmdpi.commdpi.comrsc.org For instance, studies on other chiral ligands have shown that the nature of the N-substituent can significantly influence the stereochemical outcome of a reaction. mdpi.com

A hypothetical study on derivatives of this compound would likely investigate how modifications to the N-benzyl group or the phenyl group of the phenylethanol backbone affect the chiral environment around a metal center, thereby influencing the enantiomeric excess of the product. However, no such data tables or detailed research findings could be located for this specific compound.

Biological Activity of Derivatives of this compound

There is a lack of specific studies on the biological activity of derivatives of this compound. However, research on related classes of compounds offers some insights into potential biological activities.

For example, studies on 2-phenylethanol (B73330) derivatives have shown that their bacteriostatic activity can be correlated with their ability to bind to and disrupt bacterial membranes. nih.gov Another area of investigation for related structures is in the development of agents for neurodegenerative diseases. For instance, derivatives of 1-benzylamino-2-hydroxyalkyl compounds have been explored as potential multi-target agents for Alzheimer's disease.

It is plausible that derivatives of this compound could exhibit interesting biological properties, but without experimental data, this remains speculative. No studies were found that specifically screened derivatives of this compound for any biological activity.

Future Perspectives and Emerging Research Avenues for R 2 Benzylamino 1 Phenylethanol

Innovations in Chiral Catalyst Systems Based on the (R)-(-)-2-Benzylamino-1-phenylethanol Scaffold

The this compound framework is a valuable scaffold for developing novel chiral catalysts. Future innovations are centered on creating more robust, efficient, and recyclable catalytic systems. A primary area of research involves the immobilization of catalysts derived from this scaffold onto solid supports. This strategy transforms homogeneous catalysts into heterogeneous ones, which are easier to separate from the reaction mixture and can be recycled multiple times, aligning with green chemistry principles.

Potential support materials include:

Polymers: Attaching the catalyst to a polymer backbone can provide a stable, insoluble support that is still permeable to reactants.

Silica and Alumina: These inorganic oxides offer high surface area and thermal stability for catalyst immobilization.

Graphene and Carbon Nanotubes: These materials offer unique electronic properties and high surface areas, potentially enhancing catalytic activity. researchgate.net

Metal-Organic Frameworks (MOFs): Incorporating the chiral ligand into the structure of a MOF can create a highly ordered, porous catalyst with well-defined active sites.

Another avenue of innovation is the development of catalyst libraries. By systematically modifying the structure of this compound—for instance, by altering the substituents on the phenyl or benzyl (B1604629) rings—researchers can fine-tune the steric and electronic properties of the resulting catalysts. This approach allows for the optimization of catalysts for specific asymmetric transformations, such as the oxidation of secondary alcohols or the synthesis of aziridines. sigmaaldrich.com

Integration with Advanced Reaction Technologies, including Flow Chemistry and Microfluidics

The integration of catalysis with advanced reaction technologies like continuous flow chemistry and microfluidics represents a significant leap forward in chemical synthesis. nih.gov Using immobilized catalysts based on the this compound scaffold within flow reactors offers numerous advantages over traditional batch processing.

Key Advantages of Flow Chemistry Integration:

| Feature | Benefit |

| Precise Control | Superior management of temperature, pressure, and residence time leads to higher yields and enantioselectivity. |

| Enhanced Safety | Handling of hazardous reagents and intermediates is safer in the small, contained volumes of a flow reactor. |

| Scalability | Production can be easily scaled up by running the flow reactor for longer periods, avoiding the challenges of scaling up large batch reactors. |

| Efficiency | Continuous processing reduces downtime between batches and allows for the integration of multiple reaction and purification steps. |

The continuous production of chiral alcohols like (S)-1-phenylethanol using immobilized biocatalysts in specialized reactors has already demonstrated the potential of this approach. researchgate.net Applying this concept to synthetic catalysts derived from this compound could enable the efficient, large-scale production of a wide range of enantiomerically pure compounds.

Computational and Theoretical Studies in Reaction Prediction and Design

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. Theoretical studies, particularly those using Density Functional Theory (DFT), provide deep insights into the mechanisms of asymmetric catalysis. mdpi.com For catalyst systems based on this compound, these studies can elucidate the intricate details of the catalyst-substrate interactions that govern stereoselectivity.

Computational approaches can be used to:

Model the three-dimensional structures of catalyst-substrate complexes.

Calculate the energy barriers for different reaction pathways, thereby predicting the major product and its enantiomeric excess. mdpi.com

Simulate the transition states to understand the origins of enantioselectivity.

Rationally design new, more effective catalysts by predicting how structural modifications will impact performance.

For example, computational analysis was instrumental in clarifying the Pd(PPh₃)₄-catalyzed formation of a carbamate (B1207046) from the structurally similar amino alcohol, (R)-(-)-2-phenylglycinol, confirming the catalyst's crucial role in stabilizing intermediates and lowering activation barriers. mdpi.comresearchgate.net Similar studies on this compound-based systems can accelerate the discovery and optimization of new catalytic processes, reducing the need for extensive experimental screening.

Table of Computational Methods and Their Applications:

| Computational Method | Application in Catalyst Design |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition state geometries. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the catalyst and substrate in solution to understand conformational effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large systems by treating the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. |

| CBS-QB3 | Performing high-accuracy calculations of reaction thermochemistry, as seen in studies of 2-phenylethanol (B73330) decomposition. researchgate.net |

Sustainable Synthesis and Application Strategies, including Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound and its applications will heavily emphasize sustainability.

Key green strategies include:

Biocatalytic Synthesis: Employing enzymes for the synthesis and resolution of chiral compounds. The use of lipases like Novozyme 435 for the kinetic resolution of (R,S)-1-phenylethanol is a prime example of a green alternative to traditional chemical methods. nih.govmdpi.com

Catalyst Recycling: As discussed, immobilizing catalysts is a cornerstone of green chemistry, minimizing waste and reducing costs. researchgate.net

Use of Greener Solvents: Research is focused on replacing traditional volatile organic compounds with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids, which can also be recycled. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

The synthesis of the precursor 2-phenylethanol has been explored using green methods like biocatalytic reduction with Baker's Yeast and electrochemical techniques, highlighting a commitment to sustainability from the very start of the value chain. researchgate.net

Potential for New Applications in Niche Chemical Fields and Materials Science

While its primary role has been in asymmetric catalysis, the unique chiral structure of this compound makes it a promising candidate for applications in materials science and other niche fields.

Emerging applications include:

Chiral Polymers: The compound can serve as a monomer or a chiral building block for the synthesis of advanced polymers. These materials can be used for chiral chromatography separations, as sensors for detecting specific enantiomers, or in applications where the polymer's chiroptical properties are important. Carbamates derived from similar amino alcohols are already being explored for creating sequence-defined polymers with tailored properties. mdpi.com

Functional Materials: The antimicrobial properties of related compounds like 2-phenylethanol suggest that derivatives of this compound could be incorporated into biomaterials, such as organogels, to create surfaces or materials with inherent antimicrobial activity. mdpi.com

Molecular Recognition: Its defined stereochemistry makes it suitable for use in host-guest chemistry, where it can act as a chiral host to selectively bind specific guest molecules. This could lead to new systems for chemical sensing or separation.

Liquid Crystals: Chiral dopants are often used to induce helical structures in liquid crystal phases. This compound and its derivatives could be explored for this purpose, leading to new electro-optical materials.

The continued exploration of this compound's fundamental properties will undoubtedly uncover further applications, solidifying its importance in both chemistry and materials science.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Reagent | ee (%) | Yield (%) |

|---|---|---|---|

| Oxazaborolidine reduction | Chiral oxazaborolidine | 93–97 | High |

| Noyori hydrogenation | Chiral Ru complex + amine | 98 | Very good |

How do intramolecular hydrogen bonds influence the conformational landscape of this compound?

Answer:

Conformational studies using infrared ion-dip spectroscopy and ab initio calculations reveal that intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups stabilizes folded (gauche) conformers. These interactions constrict the ethanolamine side chain, favoring specific rotational states. Hydration disrupts this bonding, leading to expanded conformations in water-complexed structures .

Key Findings:

- Dominant conformers exhibit OH→NH2 hydrogen bonding .

- Hydration replaces intramolecular bonds with cyclic water-mediated interactions .

What chiral resolving agents are effective for separating enantiomers, and what yields are achievable?

Answer:

Di-O-p-toluoyltartaric acid is a resolving agent of choice for racemic 2-amino-1-phenylethanol. Optimized resolution processes yield 62% optically pure product (R or S enantiomer) .

Methodological Steps:

React racemic mixture with di-O-p-toluoyltartaric acid.

Separate diastereomeric salts via fractional crystallization.

Recover enantiomers by hydrolysis.

Note: Purity depends on solvent selection, temperature, and stoichiometry .

How can computational models resolve discrepancies between experimental and theoretical data?

Answer:

Discrepancies often arise from solvent effects or neglected dispersion interactions in simulations.

- Mitigation Strategies:

Case Study: Ab initio models underestimated NH···π interactions in 2-methylamino-1-phenylethanol until dispersive terms were included .

What are the challenges in optimizing reaction conditions for high-yield enantioselective synthesis?

Answer:

Critical factors include:

Q. Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact on Outcome |

|---|---|---|

| Catalyst loading | 5–10 mol% | Maximizes ee, minimizes cost |

| Reaction temperature | 25–40°C | Balances rate and stability |

| Solvent | THF or toluene | Affects reaction kinetics |

How does the presence of water affect the conformational stability of this compound?

Answer:

Water disrupts intramolecular OH→NH2 hydrogen bonds, forming 1:1 hydrated complexes with cyclic OH–H2O–NH2 interactions. This expands the side chain and alters the conformational equilibrium. Infrared spectroscopy confirms water-mediated stabilization of extended conformers .

Implications for Drug Design: Hydration effects must be considered in pharmacokinetic modeling, as conformer stability influences receptor binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.